molecular formula C14H16O2S B12599111 3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one CAS No. 873546-01-1

3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one

Cat. No.: B12599111
CAS No.: 873546-01-1
M. Wt: 248.34 g/mol
InChI Key: XVDACMXJCVPZID-UHFFFAOYSA-N
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Description

3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one is an organic compound that features a cyclopentene ring substituted with an ethyl group, a sulfinyl group attached to a methylbenzene moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylcyclopent-2-en-1-one with 4-methylbenzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Formation of 3-Ethyl-2-(4-methylbenzene-1-sulfonyl)cyclopent-2-en-1-one

    Reduction: Formation of 3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-ol

    Substitution: Formation of various substituted cyclopentenones

Scientific Research Applications

3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The ketone group can participate in various chemical transformations, including reduction and condensation reactions. The overall mechanism depends on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one
  • 3-Ethyl-2-(4-methylbenzene-1-sulfonyl)cyclopent-2-en-1-one
  • 3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-ol

Uniqueness

3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one is unique due to the presence of both an ethyl group and a sulfinyl group attached to the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

873546-01-1

Molecular Formula

C14H16O2S

Molecular Weight

248.34 g/mol

IUPAC Name

3-ethyl-2-(4-methylphenyl)sulfinylcyclopent-2-en-1-one

InChI

InChI=1S/C14H16O2S/c1-3-11-6-9-13(15)14(11)17(16)12-7-4-10(2)5-8-12/h4-5,7-8H,3,6,9H2,1-2H3

InChI Key

XVDACMXJCVPZID-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)CC1)S(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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